Regioisomeric Identity: 1-Tetrazolylacetic Acid (CAS 93770-60-6) vs. 2-Tetrazolylacetic Acid Isomer (CAS 93770-40-2) – 13C NMR Diagnostic Resonances
The target compound is the N-1 regioisomer, which can be unambiguously distinguished from its N-2 isomer (CAS 93770-40-2) using 13C NMR spectroscopy. Examination of diagnostic resonances arising from the tetrazole ring system enables clear differentiation between 1- and 2-tetrazolyl acetate isomers [1]. The chemical shift increment for the 5-(2-furyl)-1- vs. -2-tetrazolyl acetate unit has been established empirically from a series of analogues, providing a robust analytical fingerprint for identity verification [1].
| Evidence Dimension | 13C NMR diagnostic resonance pattern for tetrazole ring carbons |
|---|---|
| Target Compound Data | N-1 tetrazolyl isomer; characteristic 13C chemical shift increment for 5-(2-furyl)-1-tetrazolyl acetate unit [1] |
| Comparator Or Baseline | N-2 tetrazolyl isomer (CAS 93770-40-2); distinct 13C chemical shift increment for 5-(2-furyl)-2-tetrazolyl acetate unit [1] |
| Quantified Difference | Both isomers give fully distinguishable 13C NMR spectra; the 1- and 2-isomers can be separated by fractional crystallisation or distillation [1]. |
| Conditions | 13C NMR spectroscopy in CDCl₃ or DMSO-d₆; 5-[5-(substituted phenyl)-2-furyl]-1- and -2-tetrazolyl acetate series [1] |
Why This Matters
Incorrect regioisomer procurement can lead to different reactivity in downstream acylation (cephalosporin conjugation) and potentially altered biological activity; 13C NMR provides a definitive, non-destructive identity confirmation prior to use.
- [1] Světlík J, Goljer I, Janda L. Identification of substituted furyltetrazolyl acetates by means of 13C NMR spectrometry. Collect Czech Chem Commun. 1984;49(8):1895-1899. doi:10.1135/cccc19841895 View Source
